1-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
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Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a methoxy group, a methyl group, and a phenylmethanesulfonyl group attached to a piperidine ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2-METHOXY-5-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-METHOXY-5-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE: This compound shares a similar methoxy and methyl group but differs in the presence of an acetamide group instead of a piperidine ring.
N-(2-METHOXY-5-METHYLPHENYL)DODECANAMIDE: This compound has a longer carbon chain and different functional groups, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-8-9-20(27-2)19(14-16)22-21(24)18-10-12-23(13-11-18)28(25,26)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
ZCGYBPHKZKNIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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